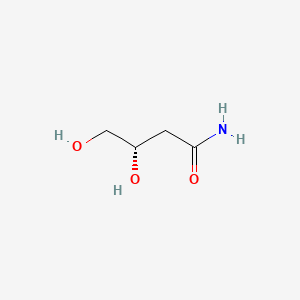

(S)-3,4-Dihydroxybutanamide

Description

(S)-3,4-Dihydroxybutanamide is a chiral amide derivative characterized by hydroxyl groups at the 3rd and 4th carbon positions of a butanamide backbone. The (S)-configuration at the 3rd carbon confers stereochemical specificity, making it a valuable intermediate in pharmaceutical synthesis . Key properties inferred from analogs include:

- Molecular formula: Likely C₄H₉NO₃ (based on butanamide backbone with two hydroxyl groups).

- Molecular weight: Approximately 119.12 g/mol.

- Applications: Potential use in chiral synthesis of active pharmaceutical ingredients (APIs) due to its hydroxyl and amide functional groups, which enable participation in hydrogen bonding and enzymatic interactions.

Properties

Molecular Formula |

C4H9NO3 |

|---|---|

Molecular Weight |

119.12 g/mol |

IUPAC Name |

(3S)-3,4-dihydroxybutanamide |

InChI |

InChI=1S/C4H9NO3/c5-4(8)1-3(7)2-6/h3,6-7H,1-2H2,(H2,5,8)/t3-/m0/s1 |

InChI Key |

WPOHUQOEJUSLGO-VKHMYHEASA-N |

Isomeric SMILES |

C([C@@H](CO)O)C(=O)N |

Canonical SMILES |

C(C(CO)O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,4-Dihydroxybutanamide can be achieved through several methods. One common approach involves the reduction of 3,4-dihydroxybutanoic acid using a suitable reducing agent such as sodium borohydride (NaBH4) under mild conditions. The reaction typically proceeds at room temperature and yields the desired amide product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve high yields and selectivity. For example, genetically modified strains of bacteria or yeast can be employed to catalyze the conversion of precursor molecules into the target compound through enzymatic pathways. This method is advantageous due to its environmental friendliness and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3,4-Dihydroxybutanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine at room temperature.

Major Products Formed

Oxidation: Formation of 3,4-dioxobutanamide.

Reduction: Formation of 3,4-dihydroxybutylamine.

Substitution: Formation of 3,4-dichlorobutanamide.

Scientific Research Applications

(S)-3,4-Dihydroxybutanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.

Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a starting material for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (S)-3,4-Dihydroxybutanamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of bioactive metabolites. The compound’s hydroxyl and amide groups enable it to participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing their structure and function.

Comparison with Similar Compounds

Methyl (3S)-3,4-Dihydroxybutanoate

Structure : Differs by having a methyl ester group instead of an amide.

Key Properties :

Comparison :

- Functional Groups : The amide in this compound enhances hydrogen-bonding capacity and metabolic stability compared to the ester analog.

- Synthetic Utility : The amide’s stability under physiological conditions makes it preferable for drug candidates targeting prolonged bioavailability.

[2-(4-Chlorophenyl)-4,4,4-Trifluoro-3,3-Dihydroxybutanamide

Structure : Features a chlorophenyl ring, trifluoromethyl group, and hydroxyls at the 3rd and 3rd positions (unlike the 3,4 positions in the target compound).

Key Properties :

Comparison :

- Substituent Effects : The target compound lacks halogen atoms, likely reducing environmental persistence and toxicity.

- Stability : this compound’s hydroxyl placement may improve thermal stability compared to the 3,3-dihydroxy configuration.

Acebutolol-Related Impurities (e.g., Imp. G, H, I)

Structures : Butanamide derivatives with acetyl, hydroxypropyl, and phenylene substituents .

Key Properties :

- Impurity Profiles : These compounds arise during Acebutolol (β-blocker) synthesis and require stringent chromatographic separation.

- Regulatory Significance : Pharmacopeial standards mandate control at <0.1% concentration in APIs.

Comparison :

- Complexity : this compound’s simpler structure avoids the purification challenges posed by bulky substituents in Acebutolol impurities.

- Synthetic Relevance : The target compound’s minimal substituents make it a more versatile intermediate for diverse drug scaffolds.

Pharmacopeial Butanamide Derivatives (e.g., PF 43(1) Compounds)

Structures: Include dimethylphenoxy, tetrahydro-pyrimidinyl, and diphenylhexanamide groups . Key Properties:

- Stereochemical Complexity : Multiple chiral centers (e.g., 2R,4R,5S) necessitate asymmetric synthesis techniques.

- Therapeutic Relevance : Used in antiviral or anticancer agents due to target-specific interactions.

Comparison :

- Stereochemical Simplicity : The single (S)-configuration in the target compound simplifies synthesis and reduces enantiomeric purification costs.

- Bioactivity : While pharmacopeial derivatives exhibit higher potency, this compound’s modular structure allows broader derivatization.

Data Table: Key Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stability Highlights | Applications |

|---|---|---|---|---|---|

| This compound | C₄H₉NO₃ | ~119.12 | 3,4-dihydroxy, amide | High thermal stability (inferred) | Chiral APIs, intermediates |

| Methyl (3S)-3,4-Dihydroxybutanoate | C₅H₁₀O₄ | 134.13 | 3,4-dihydroxy, methyl ester | Hydrolysis-prone | Fine chemicals, APIs |

| [2-(4-Chlorophenyl)-4,4,4-Trifluoro... | C₁₀H₁₀ClF₃NO₃ | 289.64 | 4-Cl, CF₃, 3,3-dihydroxy | Photolabile in water | Herbicides (degradation study) |

| Acebutolol Impurity H | C₂₆H₃₄N₂O₇ | 486.56 | Acetyl, hydroxypropyl | Chromatographically challenging | API impurity control |

| PF 43(1) Compound n | C₃₉H₄₅N₃O₅ | 647.80 | Dimethylphenoxy, diphenyl | Enzymatic target specificity | Antiviral agents |

Research Findings and Implications

- Stability: The amide group in this compound likely enhances resistance to hydrolysis compared to ester analogs like methyl (3S)-3,4-dihydroxybutanoate .

- Environmental Impact : Unlike halogenated analogs (e.g., [2-(4-chlorophenyl)-...]), the target compound’s lack of halogens reduces ecotoxicological risks .

- Synthetic Utility : Simpler structure and stereochemistry enable cost-effective scalability compared to pharmacopeial derivatives with multiple chiral centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.